molecular formula C14H19Cl2NO3 B249154 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine

Cat. No. B249154
M. Wt: 320.2 g/mol
InChI Key: OEZPMPMZIKFSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is known that 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can selectively block certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This blockage results in changes in the electrical properties of the cell membrane, which can affect cellular physiology.
Biochemical and Physiological Effects
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory effects. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the role of ion channels in cellular physiology. However, one limitation of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring of cells is necessary when using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in experiments.

Future Directions

There are several future directions for research on 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine that have improved properties, such as increased selectivity for certain ion channels or reduced toxicity. Another area of interest is the use of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in the development of new therapies for diseases such as cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine and its effects on cellular physiology.

Synthesis Methods

4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-(2,6-dichlorophenoxy)ethanol and morpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine as a white crystalline solid with a melting point of around 80-82°C.

Scientific Research Applications

4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is as a membrane-permeable cationic dye that can be used to label and track live cells. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been used in studies that investigate the role of ion channels in cellular physiology, as it can selectively block certain types of ion channels.

properties

Product Name

4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]morpholine

InChI

InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(16)14(12)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2

InChI Key

OEZPMPMZIKFSEQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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